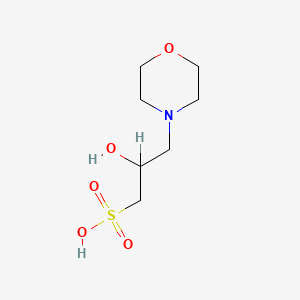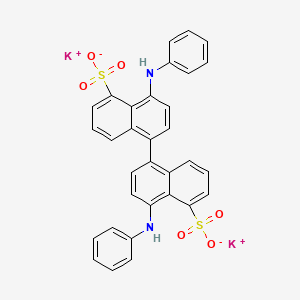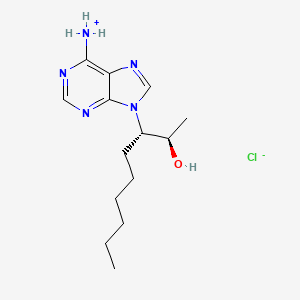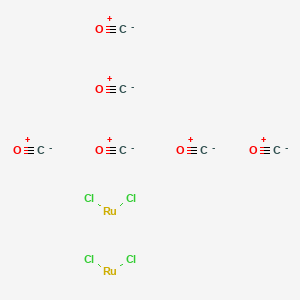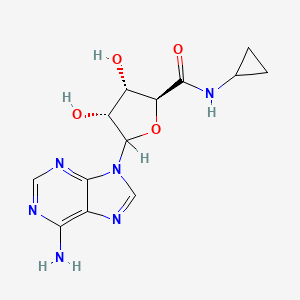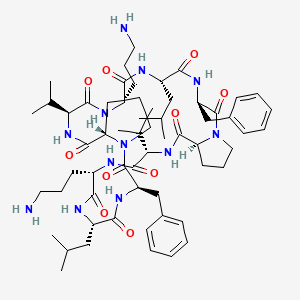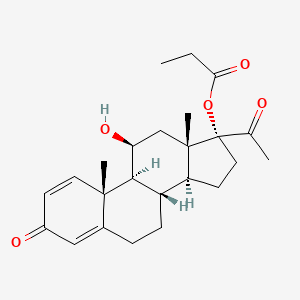
Propionate de déprodone
Vue d'ensemble
Description
Le propionate de déprodone est un corticostéroïde glucocorticoïde synthétique connu pour ses puissantes propriétés anti-inflammatoires. Il est principalement utilisé dans les applications dermatologiques, en particulier dans le traitement de conditions telles que l'eczéma, le psoriasis et les chéloïdes . Ce composé est souvent formulé en bandes et en pansements pour une administration transdermique, fournissant une libération constante et contrôlée de l'ingrédient actif .
Applications De Recherche Scientifique
Deprodone propionate has a wide range of scientific research applications:
Dermatology: It is extensively used in the treatment of inflammatory skin conditions such as eczema, psoriasis, and keloids. .
Medicine: It is used in the development of new therapeutic formulations for various skin conditions.
Mécanisme D'action
Deprodone propionate is a corticosteroid that has been synthesized by esterification with propionic acid at the 17-position and deoxidation at the 21-position of the prednisolone skeleton .
Target of Action
Deprodone propionate primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal cortex .
Mode of Action
Deprodone propionate works by attaching itself to the glucocorticoid receptors. This causes it to interact with the parts of the cell involved in the making of proteins . It may cause an increase in the synthesis of some proteins or a decrease in the synthesis of others .
Biochemical Pathways
Deprodone propionate is involved in the neuroactive ligand-receptor interaction pathway . This pathway is crucial for the transmission of signals in the nervous system. By interacting with the glucocorticoid receptor, deprodone propionate can influence the production of various proteins, potentially affecting a wide range of biological processes .
Pharmacokinetics
These typically include absorption, distribution, metabolism, and excretion (ADME) processes that influence the drug’s bioavailability .
Result of Action
Deprodone propionate has been shown to be effective in the treatment and prevention of pathological scars, such as keloids and hypertrophic scars . It induces scar regression and improves scar pruritus and pain . It also has an immunomodulatory effect on T cells, inhibiting T helper 1 (Th1) and Th17 cell immune responses but facilitating the differentiation and activation of Th2 cells .
Action Environment
The action of deprodone propionate can be influenced by environmental factors. For instance, the thickness of the skin can affect the absorption of the drug. Children, who have thinner skin than adults, may respond more effectively to treatment with deprodone propionate . Additionally, the method of administration can also impact the drug’s efficacy. Transdermal administration is a promising non-invasive and easy-to-use method for corticosteroid administration for scar treatment .
Analyse Biochimique
Biochemical Properties
Deprodone propionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a glucocorticoid receptor agonist, binding to glucocorticoid receptors in the cytoplasm. Upon binding, the deprodone propionate-receptor complex translocates to the nucleus, where it influences the transcription of glucocorticoid-responsive genes. This interaction modulates the expression of proteins involved in inflammatory and immune responses .
Cellular Effects
Deprodone propionate exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, deprodone propionate suppresses the production of pro-inflammatory cytokines and inhibits the activation of immune cells, thereby reducing inflammation. It also affects fibroblasts by inhibiting collagen synthesis, which is beneficial in treating conditions like keloids and hypertrophic scars .
Molecular Mechanism
At the molecular level, deprodone propionate exerts its effects through several mechanisms. It binds to glucocorticoid receptors, forming a complex that translocates to the nucleus. This complex then binds to glucocorticoid response elements (GREs) in the DNA, regulating the transcription of target genes. Deprodone propionate also inhibits the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Additionally, it modulates the expression of genes involved in apoptosis, cell proliferation, and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of deprodone propionate change over time. The compound is relatively stable, but its efficacy can diminish due to degradation. Long-term studies have shown that deprodone propionate maintains its anti-inflammatory effects over extended periods, although repeated applications may lead to reduced efficacy due to receptor downregulation. In vitro and in vivo studies have demonstrated that deprodone propionate can have lasting effects on cellular function, including sustained suppression of inflammatory responses .
Dosage Effects in Animal Models
The effects of deprodone propionate vary with different dosages in animal models. At low doses, it effectively reduces inflammation and immune responses without significant adverse effects. At high doses, deprodone propionate can cause toxic effects, including immunosuppression, adrenal suppression, and metabolic disturbances. Threshold effects have been observed, where increasing the dosage beyond a certain point does not proportionally increase the therapeutic benefits but rather exacerbates adverse effects .
Metabolic Pathways
Deprodone propionate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. Deprodone propionate can influence metabolic flux by altering the levels of various metabolites, including glucose and lipids. It also affects the activity of enzymes involved in gluconeogenesis and lipolysis .
Transport and Distribution
Within cells and tissues, deprodone propionate is transported and distributed through various mechanisms. It binds to plasma proteins, such as albumin and corticosteroid-binding globulin, which facilitate its transport in the bloodstream. Once inside cells, deprodone propionate can diffuse across cell membranes and accumulate in specific tissues, particularly those with high glucocorticoid receptor expression. Its distribution is influenced by factors such as tissue perfusion and receptor density .
Subcellular Localization
Deprodone propionate’s subcellular localization is primarily in the cytoplasm and nucleus. Upon entering the cell, it binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus. In the nucleus, this complex binds to DNA at glucocorticoid response elements, influencing gene transcription. The subcellular localization of deprodone propionate is crucial for its activity, as it allows the compound to directly modulate gene expression and cellular responses .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le propionate de déprodone est synthétisé par l'estérification de la prednisolone à la position 17 avec l'acide propionique. Le processus implique les étapes suivantes :
Oxydation: La prednisolone est oxydée en utilisant du trioxyde de chrome et du nitrate de manganèse dans l'acide acétique pour former la 21-désoxyprednisolone.
Estérification: Le produit oxydé est ensuite estérifié avec de l'anhydride propionique en présence d'acide p-toluènesulfonique comme catalyseur.
Réduction: L'étape finale implique la réduction du produit estérifié en utilisant du borohydrure de potassium pour produire du this compound.
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle strict des conditions de réaction pour garantir la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le propionate de déprodone subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former différents dérivés.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.
Substitution: Des réactions de substitution peuvent se produire à des positions spécifiques sur la charpente stéroïde.
Réactifs et conditions courants
Oxydation: Trioxyde de chrome, nitrate de manganèse, acide acétique.
Réduction: Borohydrure de potassium.
Estérification: Anhydride propionique, acide p-toluènesulfonique.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits du this compound, qui peuvent avoir des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications en recherche scientifique:
Dermatologie: Il est largement utilisé dans le traitement des affections cutanées inflammatoires telles que l'eczéma, le psoriasis et les chéloïdes. .
Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans la peau. Cette liaison déclenche une cascade d'événements moléculaires qui aboutissent à la suppression des réponses inflammatoires. Les principales voies impliquées comprennent l'inhibition des cytokines pro-inflammatoires et la réduction de la prolifération des fibroblastes, ce qui contribue à prévenir la formation de cicatrices .
Comparaison Avec Des Composés Similaires
Composés similaires
Fludroxycortide: Un autre corticostéroïde utilisé en dermatologie, mais moins puissant que le propionate de déprodone.
Flurandrenolide: Couramment utilisé aux États-Unis, il est efficace mais pas aussi puissant que le this compound.
Unicité
Le this compound se distingue par sa puissance et son efficacité supérieures dans le traitement des affections dermatologiques graves. Sa capacité à fournir une libération constante et contrôlée par l'intermédiaire de systèmes d'administration transdermique en fait un choix privilégié dans la gestion des cicatrices .
Propriétés
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-5-20(28)29-24(14(2)25)11-9-18-17-7-6-15-12-16(26)8-10-22(15,3)21(17)19(27)13-23(18,24)4/h8,10,12,17-19,21,27H,5-7,9,11,13H2,1-4H3/t17-,18-,19-,21+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSFVGQMPYTGJY-GNSLJVCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20424-00-4 | |
| Record name | Deprodone propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20424-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deprodone 17-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020424004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11β,17-dihydroxypregna-1,4-diene-3,20-dione 17-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEPRODONE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S377ZHW5OE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)
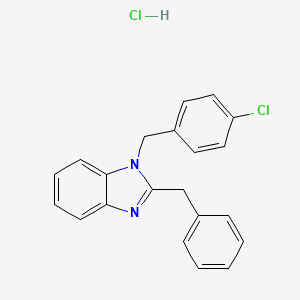
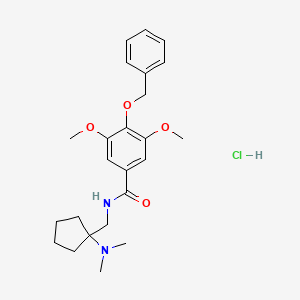
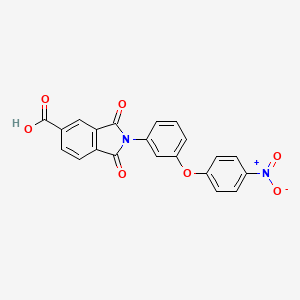
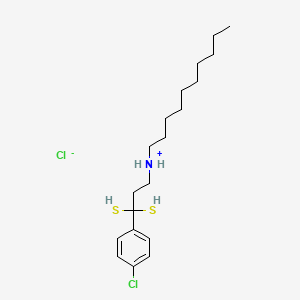
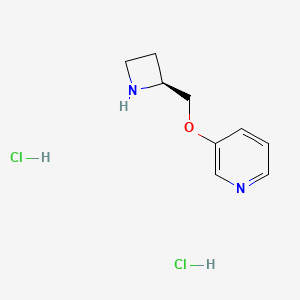
![3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid](/img/structure/B1662650.png)

